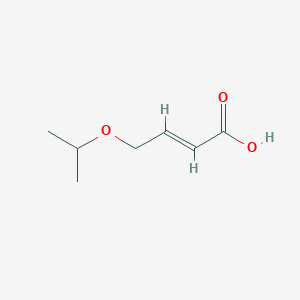

4-Isopropoxybut-2-enoic acid

Description

4-Isopropoxybut-2-enoic acid (IUPAC name: (E)-4-isopropoxybut-2-enoic acid) is an α,β-unsaturated carboxylic acid characterized by an isopropoxy substituent at the C4 position of the but-2-enoic acid backbone. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . This compound is structurally significant due to its conjugated double bond (C2–C3), which enhances reactivity in Michael addition and electrophilic substitution reactions. The isopropoxy group confers moderate lipophilicity, influencing solubility and interaction with biological targets.

Applications: Primarily used as an analytical reference standard in pharmaceutical quality control, particularly for identifying impurities in drugs like afatinib . Its role in synthetic chemistry includes serving as a precursor for modifying bioactive molecules.

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(E)-4-propan-2-yloxybut-2-enoic acid |

InChI |

InChI=1S/C7H12O3/c1-6(2)10-5-3-4-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3+ |

InChI Key |

ODWQZOUHOJDDEW-ONEGZZNKSA-N |

Isomeric SMILES |

CC(C)OC/C=C/C(=O)O |

Canonical SMILES |

CC(C)OCC=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropoxybut-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with isopropyl ketone under microwave-assisted conditions. This method provides moderate to excellent yields depending on the nature of the substituents .

Industrial Production Methods

Industrial production of 4-Isopropoxybut-2-enoic acid typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxybut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of saturated butanoic acid derivatives.

Substitution: Formation of various substituted butenoic acid derivatives.

Scientific Research Applications

4-Isopropoxybut-2-enoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isopropoxybut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 4-isopropoxybut-2-enoic acid with four structurally related compounds:

| Compound Name | Substituent at C4 | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 4-Isopropoxybut-2-enoic acid | Isopropoxy | C₇H₁₂O₃ | 144.17 | Carboxylic acid, ether |

| (2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid | Isopropylamino and oxo | C₇H₁₁NO₃ | 157.17 | Carboxylic acid, amide, ketone |

| 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid | 4-Methylanilino and oxo | C₁₁H₁₁NO₃ | 205.21 | Carboxylic acid, aryl amide |

| 4-(4-Acetylaminophenyl)-4-oxobut-2-enoic acid | 4-Acetylaminophenyl and oxo | C₁₂H₁₂N₂O₄ | 248.24 | Carboxylic acid, acetyl amide |

| (E)-4-(((E)-4-Hydroxybut-2-enoyl)oxy)but-2-enoic acid | Hydroxybut-2-enoyloxy | C₈H₁₀O₆ | 202.16 | Carboxylic acid, ester, alcohol |

Key Observations :

- The isopropoxy group in the target compound reduces polarity compared to analogs with amino or oxo substituents, impacting solubility in aqueous media .

- Compounds with amide/oxo groups (e.g., (2Z)-4-[(1-methylethyl)amino]-4-oxobut-2-enoic acid) exhibit higher hydrogen-bonding capacity, enhancing interactions in biochemical assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.